Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate, also known as MDPA, is a heterocyclic compound classified under pyrimido[1,2-a]benzimidazole derivatives. This compound has garnered attention for its potential applications in synthetic organic chemistry and material science due to its unique structural properties and reactivity. The molecular formula of this compound is , with a molecular weight of approximately 257.245 Da.
The synthesis of methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate involves several methods that capitalize on the reactivity of 2-aminobenzimidazole. Notable synthetic strategies include:
The molecular structure of methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate features a pyrimido[1,2-a]benzimidazole core with a methyl acetate substituent. The InChI representation of this compound is:
The structural analysis indicates that the compound possesses notable functional groups that contribute to its chemical reactivity and potential applications in various fields .
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate participates in several chemical reactions due to its electrophilic nature:
The mechanism of action for methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate primarily revolves around its ability to participate in nucleophilic substitutions and electrophilic additions due to the presence of reactive functional groups within its structure. The formation of intermediates during these reactions often leads to the generation of biologically active compounds or materials with enhanced properties.
For instance, studies have shown that 2-aminobenzimidazole can react with unsaturated carbonyl compounds to form complex heterocycles through mechanisms involving nucleophilic attack and subsequent rearrangements under basic conditions .
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate exhibits several physical and chemical properties:
These properties make it suitable for various laboratory applications and facilitate its use in synthetic organic chemistry.
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate finds applications across multiple scientific domains:
Nitrogen-containing heterocycles represent a cornerstone of pharmaceutical development, constituting approximately 80% of clinically approved drugs. These structures exhibit unparalleled bioactivity due to their electronic diversity, hydrogen-bonding capabilities, and structural mimicry of endogenous biomolecules. The benzimidazole scaffold—a fusion of benzene and imidazole rings—exemplifies a "privileged structure" in drug discovery owing to its presence in numerous therapeutic agents targeting diverse pathologies. Its significance stems from three key properties:
Table 1: Pharmacological Activities of Benzimidazole Derivatives
Activity Type | Molecular Targets | Clinical Applications |
---|---|---|
Antiparasitic | Tubulin polymerization | Helminthiasis, Giardiasis |
Anticancer | Topoisomerase, HSP90, VEGFR-2 | Colorectal, breast cancers |
Antimicrobial | DNA gyrase, penicillin-binding proteins | MRSA, tuberculosis |
Acetylcholinesterase inhibition | AChE active site | Alzheimer’s disease management |
Antiviral | NS3 protease, reverse transcriptase | HIV, hepatitis infections |
Benzimidazole-based drugs like albendazole (anthelmintic), omeprazole (antiulcer), and veliparib (anticancer) demonstrate this scaffold’s therapeutic breadth. Recent advances exploit benzimidazole’s ability to inhibit acetylcholinesterase (AChE) for neurodegenerative diseases. Derivatives such as N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines exhibit IC₅₀ values of 0.13–3.68 μM against human AChE, rivaling tacrine (IC₅₀ = 0.52 μM) [1] [5].
Pyrimido[1,2-a]benzimidazoles represent a pharmaceutically significant subclass generated by annelating pyrimidine with benzimidazole. Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate (IUPAC: methyl 2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetate; CAS: 879616-49-6) exemplifies this architecture. Key structural attributes include:
Table 2: Structural Characteristics of Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Parameter | Value/Description | Functional Implication |
---|---|---|
Molecular formula | C₁₃H₁₁N₃O₃ | Balanced lipophilicity (logP = 2.1) |
Hydrogen bond acceptors | 6 | Enhanced target engagement capacity |
Rotatable bonds | 3 | Conformational flexibility modulation |
Tautomerization | 1,4-dihydro ↔ 4-hydroxy | pH-dependent solubility & reactivity |
Polar surface area | 46.5 Ų | Moderate membrane permeability |
Synthetic routes to this derivative exploit cyclocondensation, microwave-assisted, and multicomponent reactions. For instance, microwave-assisted synthesis using 2-aminobenzimidazole and dimethyl acetylenedicarboxylate in DMF achieves >85% yield in 15 minutes, demonstrating efficiency improvements over traditional reflux methods (40% yield, 8 hours) [3]. The compound’s electrophilic C2 position undergoes nucleophilic substitutions, enabling diverse derivatization. Its fluorescence properties (λₑₓ ~350 nm, λₑₘ ~450 nm) further support applications in bioimaging and material science [3].
The benzimidazole scaffold’s therapeutic journey began in 1872 with Hoebrecker’s synthesis from 2-nitro-4-methylacetanilide. Key developmental phases include:
Patent analyses reveal accelerating innovation: >120 benzimidazole-related patents were granted between 2015–2021, covering kinase inhibitors (e.g., PI3K-β/B-raf inhibitors for cancer), CNS modulators, and antimicrobials [2] [8]. Modern derivatization focuses on hybrid molecules like benzimidazole-pyrimidines (e.g., D718-0722 screening compound) that inhibit multiple oncogenic pathways simultaneously. The scaffold’s evolution demonstrates a shift from broad-spectrum antiparasitics to targeted therapies enabled by rational drug design [2] [8] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: